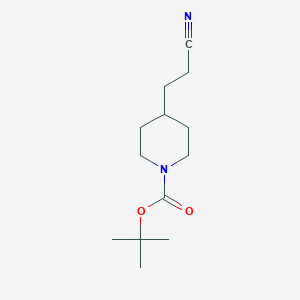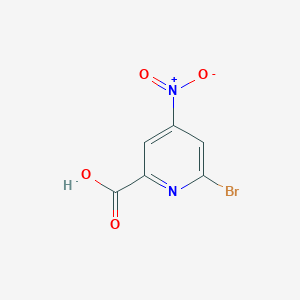
6-Bromo-4-nitropicolinic acid
説明
Synthesis Analysis
The synthesis of nickel(II) complexes with 6-bromopicolinic acid involves the reaction of nickel(II) nitrate and 6-bromopicolinic acid in an aqueous solution at a pH value of 8. The resulting compound, [Ni(6-Brpic)2(H2O)2]·3H2O, can undergo spontaneous recrystallization in its mother liquor over a few months to form a different pseudopolymorph . Similarly, cobalt(II) complexes are synthesized by reacting cobalt(II) acetate tetrahydrate with 6-bromopicolinic acid in aqueous solutions at different pH values, adjusted with ammonia solution. The pH value significantly influences the formation of polymorphs, with triclinic and monoclinic polymorphs forming at pH 6 and pH 8, respectively .
Molecular Structure Analysis
X-ray crystal structure analysis has revealed that both nickel(II) and cobalt(II) complexes with 6-bromopicolinic acid have an octahedral coordination polyhedron. The 6-bromopicolinic acid acts as an N,O-chelating ligand, and the coordination sphere is completed by two coordinated water molecules. Despite having similar coordination environments, the pseudopolymorphs and polymorphs differ in their crystal structures, which are influenced by intermolecular hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
The studies provided do not detail specific chemical reactions involving 6-bromo-4-nitropicolinic acid beyond its role in forming complexes with nickel(II) and cobalt(II) ions. The formation of these complexes is influenced by factors such as the pH of the solution and the spontaneous recrystallization process .
Physical and Chemical Properties Analysis
The physical and chemical properties of the nickel(II) and cobalt(II) complexes with 6-bromopicolinic acid have been characterized by spectroscopic methods, including infrared (IR) spectroscopy, and thermal stability by TGA/DTA methods. The IR spectra of the pseudopolymorphs and polymorphs are very similar, making it challenging to distinguish them using this method alone. However, thermal analysis confirms the number of co-crystallized water molecules in the different forms of the complexes. The pseudopolymorphs and polymorphs exhibit different thermal stabilities, which are related to their distinct crystal structures and the number of water molecules present .
科学的研究の応用
Synthesis and Optimization of Intermediates in PI3K/mTOR Inhibitors
6-Bromo-4-nitropicolinic acid derivatives play a crucial role as intermediates in the synthesis of PI3K/mTOR inhibitors. Lei et al. (2015) discuss the synthesis of a compound that uses 6-bromoquinolin-4-ol as a starting material, further optimized for synthesizing NVP-BEZ235 derivatives. This showcases the compound's significance in developing inhibitors for targeted cancer therapies (Lei et al., 2015).
Photolabile Protecting Groups for Carboxylic Acids
Fedoryak and Dore (2002) explored the use of brominated hydroxyquinoline, related to 6-bromo-4-nitropicolinic acid, as a photolabile protecting group. This group demonstrated increased efficiency and multiphoton sensitivity, making it useful for in vivo applications, particularly in the controlled release of biological messengers (Fedoryak & Dore, 2002).
Transformation of Anilines into Bromoquinolines
Lamberth et al. (2014) used 2,2,3-Tribromopropanal for transforming various substituted anilines into bromoquinolines, which are then further processed into 3-bromoquinolin-6-ols. This transformation is relevant for the synthesis of compounds containing 6-bromo-4-nitropicolinic acid or its derivatives (Lamberth et al., 2014).
Molecular and Crystal Structure Analysis
Constable et al. (2006) reported on the solid-state structure of 4-nitropicolinic acid monohydrate, closely related to 6-bromo-4-nitropicolinic acid. The study provides insights into the interesting packing motifs and hydrogen bonding networks in these compounds, essential for understanding their behavior in various applications (Constable et al., 2006).
Nickel(II) Complexes with Bromopicolinic Acid
Kukovec and Popović (2009) examined Nickel(II) complexes with 6-bromopicolinic acid. Their research offers valuable insights into the molecular and crystal structures, as well as the thermal stability of these complexes. This research is significant for applications in coordination chemistry and material science (Kukovec & Popović, 2009).
Safety And Hazards
特性
IUPAC Name |
6-bromo-4-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-5-2-3(9(12)13)1-4(8-5)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBRMUXRAFVSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623255 | |
| Record name | 6-Bromo-4-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-nitropicolinic acid | |
CAS RN |
231287-89-1 | |
| Record name | 6-Bromo-4-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



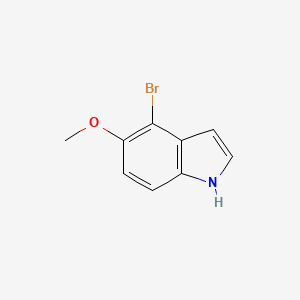
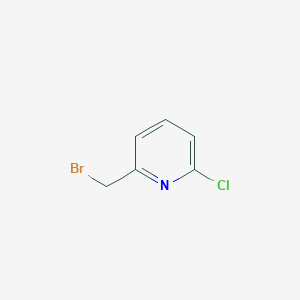
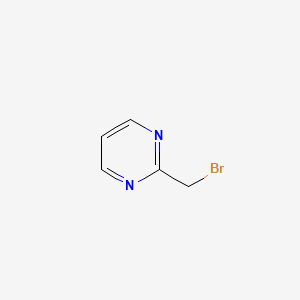
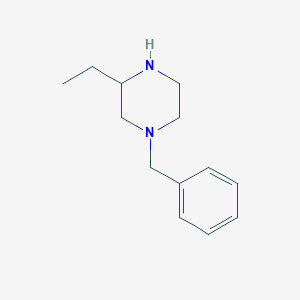


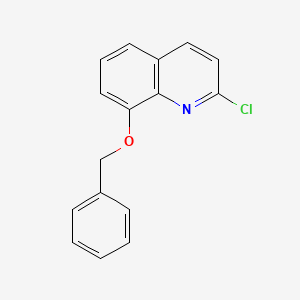


![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)
